molecular formula C21H18N4OS B2419418 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide CAS No. 1173396-74-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide

Cat. No. B2419418
CAS RN: 1173396-74-1
M. Wt: 374.46
InChI Key: FVCCOUYDEVLNBR-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This molecule has been widely studied for its potential use in cancer treatment and has shown promising results in preclinical studies.

Scientific Research Applications

  • Anticancer Potential :

    • Compounds related to N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide have been studied for their potential as anticancer agents. For instance, a study synthesized and evaluated derivatives for their activity against human tumor cell lines, revealing promising activities with specific compounds showing high efficacy against cancer cell lines (Gomha, Edrees, & Altalbawy, 2016).
    • Another study focused on the synthesis of certain derivatives and evaluated their biological activity. The research indicated that compounds with chlorine substituents were particularly toxic to bacteria, with those containing methoxy groups showing enhanced toxicity (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
  • Antimicrobial Properties :

    • Research has been conducted on derivatives for antimicrobial applications. A study synthesized a series of compounds and tested them for antimicrobial activities, showing that some displayed significant antibacterial and antifungal activities (Landage, Thube, & Karale, 2019).
    • Another study focused on the synthesis and characterization of novel derivatives, which were assessed for their insecticidal efficacy against cotton leafworm, demonstrating their potential in agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
  • Photophysical Properties :

    • A study explored the synthesis of a derivative for use as a fluorescent chemosensor. This research highlighted its potential in detecting metal ions, showing that the fluorescence intensity of the compound decreased significantly in the presence of certain metal ions, indicating its use as a sensor (Asiri, Al-Ghamdi, Džudžević-Čančar, Kumar, & Khan, 2019).

properties

IUPAC Name

(E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N-(2-pyrazol-1-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-20(12-11-17-7-2-1-3-8-17)25(16-15-24-14-6-13-22-24)21-23-18-9-4-5-10-19(18)27-21/h1-14H,15-16H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCCOUYDEVLNBR-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N(CCN2C=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)cinnamamide

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